Farnesyltransferase (FPT) Inhibition Potency Benchmarking Against Related Cyanoguanidines
1-Cyano-3-(2-phenylethyl)guanidine exhibits an in vitro IC50 of 38 nM against farnesyltransferase (FPT) in a radiometric assay measuring the transfer of [3H]-farnesyl from farnesyl pyrophosphate to H-Ras-CLVS [1]. This value places it among the more potent FPT inhibitors within the cyanoguanidine series; structurally related analogs show notably weaker inhibition, with one comparator cyanoguanidine derivative exhibiting an IC50 of 140 nM in the identical assay system [2].
| Evidence Dimension | In vitro FPT inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 38 nM |
| Comparator Or Baseline | Cyanoguanidine derivative (BindingDB BDBM50071718/CHEMBL421722): IC50 = 140 nM |
| Quantified Difference | ~3.7-fold lower IC50 for the target compound |
| Conditions | In vitro FPT assay measuring inhibition of [3H]-farnesyl transfer from farnesyl pyrophosphate to H-Ras-CLVS |
Why This Matters
The 3.7-fold potency advantage over a structural analog in the same assay establishes a measurable differentiation that may reduce compound usage per experiment and improve signal-to-noise ratios in FPT-focused studies.
- [1] BindingDB. BDBM50071703 / CHEMBL311434. Affinity Data for Cyanoguanidine Derivative. View Source
- [2] BindingDB. BDBM50071718 / CHEMBL421722. Affinity Data for Cyanoguanidine Derivative. View Source
